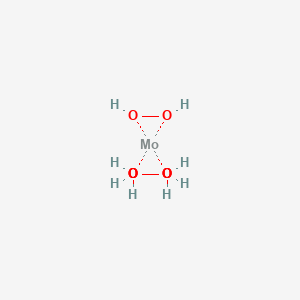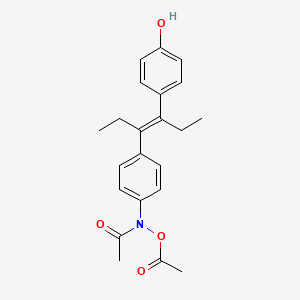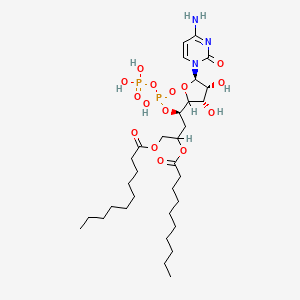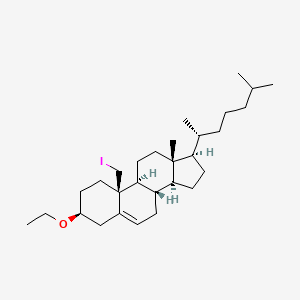![molecular formula C18H19N3O4S3 B1238217 N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B1238217.png)
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydrothiazol-2-yl)-3-[5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanamide is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research indicates that derivatives of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide show promise in antitumor applications. A study by Horishny and Matiychuk (2020) developed a synthesis procedure for compounds with moderate antitumor activity against various malignant tumor cells, particularly effective against the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Compounds synthesized from similar structures have demonstrated significant antimicrobial activity. Baviskar, Khadabadi, and Deore (2013) reported that a series of synthesized compounds showed in vitro antibacterial activity against various bacterial strains and antifungal activity against fungal strains (Baviskar, Khadabadi, & Deore, 2013). Additionally, Karanth et al. (2018) synthesized a compound that exhibited antibacterial and antifungal activity, confirming its antimicrobial efficacy (Karanth, Narayana, Kodandoor, & Sarojini, 2018).
Anticancer Properties
Further studies on similar compounds have explored their potential in anticancer treatments. For example, Horishny and Matiychuk (2021) found that certain derivatives exhibited moderate activity against human cancer cell lines, with a particular sensitivity observed in leukemia cell lines (Horishny & Matiychuk, 2021).
Miscellaneous Applications
The diverse chemical structure of these compounds has led to various other applications being explored, including potential anti-HCV, antimicrobial, anti-inflammatory, and psychotropic activities as reported in different studies (Çıkla, Tatar, Küçükgüzel, et al., 2013), (Zablotskaya, Segal, Geronikaki, et al., 2013).
Propiedades
Fórmula molecular |
C18H19N3O4S3 |
|---|---|
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C18H19N3O4S3/c1-24-12-4-3-11(9-13(12)25-2)10-14-16(23)21(18(26)28-14)7-5-15(22)20-17-19-6-8-27-17/h3-4,9-10H,5-8H2,1-2H3,(H,19,20,22)/b14-10- |
Clave InChI |
XTEVMDVJWSDMHG-UVTDQMKNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2R)-1-hydroxy-3-(4-morpholinyl)-1-phenylpropan-2-yl]decanamide](/img/structure/B1238134.png)



![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1238140.png)
![N-[(2Z)-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-N'-phenylthiourea](/img/structure/B1238141.png)



![(E)-4-[4-[(N-cyano-N'-methylcarbamimidoyl)amino]phenyl]-N-[3-[2-(3,5-dimethoxyphenyl)ethyl-methylamino]propyl]but-3-enamide;oxalic acid](/img/structure/B1238149.png)



